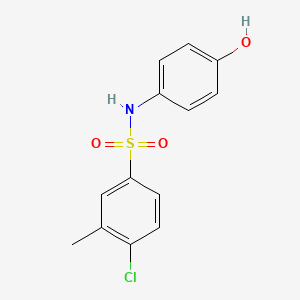

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, a hydroxyphenyl group, and a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide typically involves the following steps:

Sulfonation: The starting material, 4-chloro-3-methylbenzenesulfonyl chloride, is prepared by sulfonating 4-chloro-3-methylbenzene with chlorosulfonic acid.

Amidation: The sulfonyl chloride is then reacted with 4-aminophenol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonic acid.

Reduction: 4-chloro-N-(4-aminophenyl)-3-methylbenzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound can be synthesized from readily available starting materials such as 4-chlorobenzenesulfonyl chloride and 4-hydroxyaniline. The general reaction involves the formation of the sulfonamide group (-SO2NH2) attached to an aromatic system, which is characteristic of sulfonamides. The synthesis typically follows these steps:

- Preparation of the Sulfonamide : React 4-chlorobenzenesulfonyl chloride with 4-hydroxyaniline under controlled conditions.

- Isolation and Purification : The product is then purified using techniques such as recrystallization or chromatography.

The compound exhibits notable chemical reactivity due to the presence of chloro and hydroxyphenyl groups, which enhance its potential for further modifications.

Antimicrobial Activity

Due to its ability to inhibit folic acid synthesis, this compound has been studied extensively for its antimicrobial properties. Research indicates that it is effective against various Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : The compound has shown effectiveness against E. coli and Bacillus subtilis, highlighting its potential as an antibacterial agent .

- Mechanistic Studies : Computational docking studies have been performed to assess binding interactions with DHPS, providing insights into its efficacy as an antimicrobial .

Anticancer Potential

Recent studies have explored the use of sulfonamide derivatives, including 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, in cancer research:

- Inhibition of Carbonic Anhydrase : Some derivatives have demonstrated inhibitory effects on carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. This inhibition correlates with anti-proliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various sulfonamide derivatives revealed that this compound exhibited significant activity against E. coli and Bacillus licheniformis. The study employed both in vitro testing and computational modeling to validate the findings, establishing a strong correlation between structure and activity .

Case Study 2: Anticancer Applications

Another research initiative investigated the anticancer properties of related sulfonamides. The study found that compounds similar to this compound effectively inhibited growth in triple-negative breast cancer cell lines while sparing normal cells. The selectivity and potency observed suggest that further development could lead to new therapeutic options for challenging cancer types .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, ultimately leading to their death.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

4-chloro-N-(4-hydroxyphenyl)-2-methylbenzenesulfonamide: The methyl group is positioned differently on the benzene ring.

4-chloro-N-(4-hydroxyphenyl)-3-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group.

Uniqueness

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, hydroxyphenyl group, and methyl group in specific positions on the benzene ring can result in distinct properties compared to similar compounds.

Actividad Biológica

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The sulfonamide moiety closely resembles para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). By inhibiting DHPS, this compound disrupts folic acid synthesis in microorganisms, leading to growth inhibition. This mechanism positions it as a potential antimicrobial agent.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including this compound. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition

The compound's inhibition of carbonic anhydrase IX (CA IX) has been particularly noteworthy. CA IX is implicated in various cancers, and inhibitors can potentially serve as anticancer agents. Research has shown that related sulfonamides can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potent activity against this target .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of sulfonamide derivatives, including this compound, against MDA-MB-231 breast cancer cells. The findings revealed that the compound induced apoptosis significantly, evidenced by an increase in annexin V-FITC positive cells from 0.18% to 22.04%, suggesting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

In comparative studies, this compound was found to be more effective than other similar compounds lacking the sulfonamide group in terms of enzyme inhibition and antimicrobial activity .

Propiedades

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-9-8-12(6-7-13(9)14)19(17,18)15-10-2-4-11(16)5-3-10/h2-8,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSLANYUXOANBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.